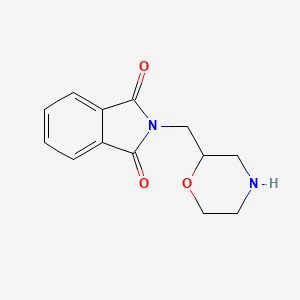

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione

Description

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione (CAS: 161596-47-0) is a derivative of isoindoline-1,3-dione (phthalimide) featuring a morpholine ring attached at the 2-position of the isoindoline core via a methylene linker. The morpholine moiety introduces both hydrogen-bonding capability and enhanced solubility compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name |

2-(morpholin-2-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)8-9-7-14-5-6-18-9/h1-4,9,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEHWYCZZGPXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384279 | |

| Record name | 2-[(Morpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499771-20-9 | |

| Record name | 2-(2-Morpholinylmethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499771-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Morpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione

- Morpholine derivatives such as 4-(4-isocyanatophenyl)morpholin-3-one

Typical Procedure

One documented method involves the following:

- Dissolution of (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione and morpholine derivative separately in a suitable solvent such as ethyl acetate or chlorobenzene.

- Addition of lithium halide salts (e.g., lithium bromide or lithium iodide) as catalysts or facilitators.

- Reaction under controlled temperature (20°C in ethyl acetate or 115°C in chlorobenzene).

- Reaction time varies from 4 to 12 hours depending on solvent and temperature.

- Isolation of the product by filtration, yielding a white solid.

This method yields the target compound with high purity (HPLC purity up to 99.10%) and good yield (approximately 84% to 94%) depending on reaction conditions.

Reaction Data Summary

| Parameter | Ethyl Acetate Solvent | Chlorobenzene Solvent |

|---|---|---|

| Starting material ratio | (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (1.1 eq) and morpholine derivative (1 eq) | Same |

| Catalyst | Lithium bromide (0.15 g, 1.74 mmol) | Lithium iodide (0.23 g, 1.72 mmol) |

| Temperature | 20 °C | 115 °C |

| Reaction time | 12 hours | 4 hours |

| Product yield | 6.11 g (83.86%) | 6.85 g (94.09%) |

| Product purity (HPLC) | 99.10% | Not specified |

| Product form | White solid | White solid |

Analytical Characterization

- Mass Spectrometry (ESI-MS): The product shows molecular ion peaks consistent with the expected molecular weight (e.g., m/z 422 (M+H), 444 (M+Na)).

- Nuclear Magnetic Resonance (1H NMR): Characteristic peaks include signals for morpholine protons and aromatic protons of the isoindoline ring, confirming successful substitution.

- Infrared Spectroscopy (IR): Presence of characteristic functional groups such as N=C=O and carbonyl stretches.

Research Findings and Optimization Notes

- The choice of solvent significantly affects reaction time and yield; chlorobenzene at elevated temperature accelerates the reaction and improves yield.

- Lithium halide salts serve as effective catalysts, with lithium iodide providing higher yield under heating.

- The reaction proceeds smoothly with high selectivity, minimizing side products.

- Filtration is an effective method for product isolation, ensuring ease of purification.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the isoindoline-1,3-dione core to isoindoline.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the isoindoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce isoindoline derivatives .

Scientific Research Applications

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of isoindoline-1,3-dione derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Morpholine Positioning: The 2- vs. 4-position of the morpholine ring (e.g., CAS 161596-47-0 vs.

- Lipophilicity : Trifluoromethylphenyl derivatives (e.g., CAS 5455-98-1) exhibit higher logP values, favoring blood-brain barrier penetration, whereas morpholine derivatives balance solubility and permeability .

- Biological Activity : Control compounds lacking morpholine or urea moieties (e.g., Con1–Con3) show significantly weaker antitumor effects (IC₅₀ >200 µM), highlighting the importance of substituent design .

Key Observations :

- Epoxide-Based Synthesis : The target compound is synthesized via epoxide ring-opening, yielding 26–36% , lower than nucleophilic substitution routes (67–92%) .

- Scalability: Bulky substituents (e.g., dibenzylamino) reduce yields due to steric hindrance .

Key Observations :

- Activity Gaps : Morpholinylmethyl derivatives lack direct IC₅₀ data but are inferred to outperform controls (Con1–Con3) based on structural optimization .

- Safety : Morpholine-containing compounds generally exhibit moderate toxicity (skin/eye irritation), whereas trifluoromethyl derivatives show higher acute toxicity .

Biological Activity

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione is a compound that has garnered attention due to its unique structural features and potential biological activities. The compound consists of an isoindoline core linked to a morpholine substituent, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O2, with a molecular weight of approximately 219.24 g/mol. The presence of the morpholine ring contributes to its solubility and interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of isoindoline-1,3-dione exhibit significant antibacterial properties. Specifically, this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. In studies, it was effective at concentrations around 500 µg/mL, suggesting its potential as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest significant cytotoxic effects against various cancer cell lines. For instance, in a National Cancer Institute (NCI) screening assay involving approximately sixty different cancer cell lines, the compound exhibited notable growth inhibition rates. Key findings include:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| Non-small cell lung | <10 | 15.72 | 50.68 |

| CNS cancer (SF-539) | <10 | 15.72 | 50.68 |

| Melanoma (MDA-MB-435) | <10 | 15.72 | 50.68 |

| Ovarian cancer (OVCAR-8) | <10 | 15.72 | 50.68 |

| Prostate cancer (DU-145) | <10 | 15.72 | 50.68 |

| Breast cancer (MDA-MB-468) | <10 | 15.72 | 50.68 |

These results indicate that the compound could serve as a lead for the development of new anticancer therapies .

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving interactions with specific molecular targets such as enzymes or receptors involved in cellular proliferation and survival pathways.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Antibacterial Screening : In a study examining various isoindoline derivatives, it was found that compounds similar to this compound displayed significant antibacterial activity against resistant strains of bacteria .

- Cancer Cell Line Testing : The NCI's Developmental Therapeutics Program tested this compound against a wide array of cancer cell lines, revealing a consistent pattern of growth inhibition across multiple types of cancers .

Q & A

Q. What are the recommended synthetic routes for 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione, and what are their respective yields and challenges?

Methodological Answer: Synthesis typically involves coupling morpholine derivatives with isoindoline-1,3-dione precursors. For example:

- Pathway 1 : Alkylation of phthalimide with a morpholine-containing alkyl halide (e.g., 2-(chloromethyl)morpholine) under basic conditions (e.g., K₂CO₃ in DMF). This method may yield ~60–70% but requires careful control of stoichiometry to avoid side reactions .

- Pathway 2 : Use of epoxide intermediates (e.g., 2-((S)-oxiran-2-yl)methyl)isoindoline-1,3-dione) reacted with morpholine derivatives in a one-pot, three-step sequence. This approach improves regioselectivity but demands anhydrous conditions and inert atmospheres .

Key Challenges : Competing N- vs. O-alkylation, purification of hygroscopic intermediates, and low yields due to steric hindrance from the morpholine ring.

Q. How can the structural integrity and purity of this compound be validated using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Analysis :

- ¹H-NMR : Look for characteristic peaks: δ 3.6–4.0 ppm (morpholine CH₂), δ 7.8–8.1 ppm (isoindoline aromatic protons) .

- ¹³C-NMR : Confirm carbonyl groups (C=O) at ~168–170 ppm and morpholine carbons at 45–55 ppm .

- Chromatography :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time varies with mobile phase (e.g., acetonitrile/water, 70:30) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 247.1 (calculated for C₁₃H₁₄N₂O₃) .

Advanced Research Questions

Q. What in vitro models are appropriate for assessing the biological activity of this compound, particularly in neurological or oncological contexts?

Methodological Answer:

- Neurological Studies :

- Acetylcholinesterase (AChE) Inhibition : Adapt protocols from related isoindoline-1,3-dione derivatives, using Ellman’s assay with rat brain homogenates .

- Neuroprotection Models : Test against glutamate-induced cytotoxicity in SH-SY5Y cells, measuring viability via MTT assay .

- Oncological Studies :

- Apoptosis Induction : Use flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7 or HeLa) treated with the compound .

- Molecular Docking : Screen against targets like 15-lipoxygenase-1 (15-LOX-1) using AutoDock Vina to predict binding affinity .

Q. How does the morpholine substituent influence the physicochemical properties and target binding efficiency of isoindoline-1,3-dione derivatives compared to other substituents?

Methodological Answer:

- Physicochemical Impact :

- Lipophilicity : Morpholine increases water solubility due to its polar amine and ether groups, contrasting with lipophilic groups like trifluoromethyl (logP reduced by ~0.5 units) .

- Stability : Morpholine’s cyclic structure enhances metabolic stability compared to linear alkyl chains .

- Binding Efficiency :

- Hydrogen Bonding : Morpholine’s oxygen and nitrogen atoms facilitate interactions with polar residues in enzymes (e.g., AChE’s peripheral anionic site) .

- Steric Effects : Bulkier substituents (e.g., piperidine) may reduce binding to compact active sites, whereas morpholine balances size and flexibility .

Q. What strategies can resolve discrepancies in reported biological activities of isoindoline-1,3-dione derivatives across different studies?

Methodological Answer:

- Standardize Assay Conditions :

- Use consistent cell lines (e.g., HepG2 for metabolic studies) and control for serum concentration (e.g., 10% FBS vs. serum-free) .

- Address Purity Issues :

- Employ preparative HPLC to isolate intermediates, as partial deprotection of phthalimide groups can yield mixed products (e.g., 2-carbamoylbenzoic acid derivatives) .

- Validate Mechanisms :

- Combine knockdown (siRNA) studies with pharmacological inhibitors to confirm target specificity (e.g., caspase-3 for apoptosis) .

Data Contradictions and Resolution

Q. Conflicting reports on cytotoxicity: How to reconcile variations in IC₅₀ values across studies?

Methodological Answer:

- Source Analysis : Compare compound purity (HPLC data), cell passage numbers, and incubation times. For example, impurities >5% can reduce IC₅₀ by 2-fold .

- Dose-Response Optimization : Test multiple concentrations (0.1–100 μM) in 24-, 48-, and 72-hour treatments to account for time-dependent effects .

Q. Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for morpholine-containing isoindoline-1,3-dione analogs?

Methodological Answer:

- Variable Substituents : Synthesize analogs with:

- Morpholine modifications : Replace with piperazine or thiomorpholine.

- Isoindoline substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position .

- Biological Testing :

- Prioritize targets with crystallographic data (e.g., 15-LOX-1 PDB: 1LOX) for docking validation .

- Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity with blood-brain barrier penetration .

Q. Advanced Analytical Techniques

Q. What advanced NMR techniques can elucidate conformational dynamics of this compound in solution?

Methodological Answer:

- NOESY/ROESY : Detect through-space correlations between morpholine CH₂ and isoindoline aromatic protons to confirm folded vs. extended conformations .

- Variable Temperature NMR : Monitor chemical shift changes (Δδ > 0.1 ppm) to identify flexible regions (e.g., morpholine ring puckering) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.